molecular formula C12H11ClN2O B1486748 6-(2-Chlorobenzyl)-2-methylpyrimidin-4-ol CAS No. 2092040-25-8

6-(2-Chlorobenzyl)-2-methylpyrimidin-4-ol

Cat. No. B1486748
M. Wt: 234.68 g/mol
InChI Key: XHKNFKYIFJBSHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “6-(2-Chlorobenzyl)-2-methylpyrimidin-4-ol” is a derivative of pyrimidine, which is a basic aromatic ring present in many natural bioactive molecules . The presence of a chlorobenzyl group and a hydroxyl group could potentially influence its reactivity and biological activity .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through cyclization, ring annulation, or direct C-H arylation .


Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the presence of the chlorobenzyl and hydroxyl groups. These groups could potentially form hydrogen bonds or participate in other types of intermolecular interactions .


Chemical Reactions Analysis

The reactivity of this compound could be influenced by the presence of the chlorobenzyl and hydroxyl groups. For instance, the chlorine atom in the chlorobenzyl group could potentially undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the chlorobenzyl and hydroxyl groups. For instance, these groups could potentially influence the compound’s solubility, melting point, and boiling point .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Structural Analysis : The compound has been synthesized and analyzed using X-ray diffraction and theoretical calculations, highlighting its structural stability and reactivity due to various non-covalent interactions (Ali et al., 2021).

  • Role in Organic Chemistry : It serves as a crucial intermediate in the synthesis of various organic compounds, showcasing its importance in the field of organic synthesis (Lei-ming, 2012).

  • Crystal and Molecular Structure Investigations : Detailed studies on its crystal and molecular structures provide insights into its conformational behavior and interactions in solid-state forms (Odell et al., 2007).

Applications in Medicinal Chemistry and Pharmaceuticals

  • Precursor in Drug Synthesis : It acts as a precursor in the synthesis of anticancer drugs, highlighting its potential in medicinal chemistry (Guo Lei-ming, 2012).

  • Exploration in Nonlinear Optics (NLO) : The compound, due to its structural properties, has been studied for potential applications in nonlinear optics, an area of significant interest for advanced materials science (Ali et al., 2020).

  • Use in Growth Stimulant Activities : Derivatives of this compound have shown promising results as growth stimulants in agricultural applications, indicating its versatility (Yengoyan et al., 2019).

Miscellaneous Applications

  • Potential in High Explosive Manufacturing : The compound finds applications in the preparation of high explosives, demonstrating its utility in various industrial sectors (Patil et al., 2008).

  • Investigation in Supramolecular Chemistry : Studies on its noncovalent interactions and structural investigation contribute to the understanding of supramolecular chemistry and molecular engineering (Ali et al., 2020).

Safety And Hazards

While specific safety and hazard information for this compound is not available, similar compounds can be toxic and may cause skin and eye irritation. They may also be harmful if swallowed or inhaled .

properties

IUPAC Name

4-[(2-chlorophenyl)methyl]-2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O/c1-8-14-10(7-12(16)15-8)6-9-4-2-3-5-11(9)13/h2-5,7H,6H2,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHKNFKYIFJBSHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)CC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Chlorobenzyl)-2-methylpyrimidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2-Chlorobenzyl)-2-methylpyrimidin-4-ol
Reactant of Route 2
Reactant of Route 2
6-(2-Chlorobenzyl)-2-methylpyrimidin-4-ol
Reactant of Route 3
Reactant of Route 3
6-(2-Chlorobenzyl)-2-methylpyrimidin-4-ol
Reactant of Route 4
6-(2-Chlorobenzyl)-2-methylpyrimidin-4-ol
Reactant of Route 5
6-(2-Chlorobenzyl)-2-methylpyrimidin-4-ol
Reactant of Route 6
6-(2-Chlorobenzyl)-2-methylpyrimidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.